molecular formula C6H12N2S B13660106 1-Methylpyrrolidine-2-carbothioamide

1-Methylpyrrolidine-2-carbothioamide

Cat. No.: B13660106
M. Wt: 144.24 g/mol
InChI Key: BHERORJBGIWQOL-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-carbothioamide is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a carbothioamide functional group. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrrolidine-2-carbothioamide typically involves the reaction of 1-methylpyrrolidine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of 1-Methylpyrrolidine-2-carbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is facilitated by the carbothioamide group, which can undergo nucleophilic attack .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-Methylpyrrolidine-2-carbothioamide can be compared with other similar compounds such as:

Uniqueness: The presence of both the methyl group and the carbothioamide functional group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other related compounds .

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

1-methylpyrrolidine-2-carbothioamide

InChI

InChI=1S/C6H12N2S/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

BHERORJBGIWQOL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C(=S)N

Origin of Product

United States

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